molecular formula C6H12O6 B584003 D-[2-13C]talose CAS No. 83379-36-6

D-[2-13C]talose

Cat. No.: B584003
CAS No.: 83379-36-6
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-YIJMDVFUSA-N
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Description

D-[2-13C]talose: is a stable isotope-labeled form of talose, a rare sugar that is found in small quantities in nature. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. Talose is an aldohexose sugar and a C-2 epimer of D-galactose . It is soluble in water and slightly soluble in methanol .

Biochemical Analysis

Biochemical Properties

D-[2-13C]talose interacts with several enzymes and proteins in biochemical reactions. For instance, it has been found that the enzyme Cellobiose 2-epimerase from Rhodothermus marinus can convert a glucose residue to a mannose residue, and during this process, this compound is synthesized from D-galactose .

Cellular Effects

It has been suggested that this compound may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans . This suggests that this compound could potentially influence cell function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with D-galactose to form a Mo–sugar complex, influencing the C1–C2 carbon shift to yield this compound . This process is facilitated by a finely tuned molybdenum oxide (MoO3) solid acid catalyst . The isotopic labelling NMR characterization has confirmed the Bílik mechanism of C2-galactose epimerization .

Temporal Effects in Laboratory Settings

It is known that this compound is a product of the enzymatic process involving Cellobiose 2-epimerase , suggesting that its effects could change over time depending on the activity of this enzyme.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Some studies have suggested that this compound may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by the enzyme Cellobiose 2-epimerase . This enzyme converts a glucose residue to a mannose residue, and during this process, this compound is synthesized from D-galactose . This suggests that this compound could potentially interact with other enzymes or cofactors in this pathway.

Transport and Distribution

Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that this compound could be transported and distributed within cells and tissues in a manner similar to other sugar molecules.

Subcellular Localization

Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that this compound could be localized to specific compartments or organelles within the cell where these enzymes are active.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-[2-13C]talose can be synthesized through chemical synthesis starting from a suitable starting material. The process involves a series of chemical reaction pathways, including oxidation, reduction, protection group changes, and isotope labeling steps .

Industrial Production Methods: One method involves the use of L-ribose isomerase from Cellulomonas parahominis MB426, which can convert D-tagatose to D-talose. The conversion reaction is performed with a reaction mixture containing 10% D-tagatose and immobilized L-ribose isomerase at 40°C. The final yield of D-talose is approximately 7.30% .

Chemical Reactions Analysis

Types of Reactions: D-[2-13C]talose undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldonic acids, while reduction can produce alditols.

Scientific Research Applications

Chemistry: D-[2-13C]talose is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase enzymes . It is also employed in biomolecular nuclear magnetic resonance (NMR) studies to investigate metabolic pathways .

Biology: In biological research, this compound is used to study the metabolic processes of rare sugars and their physiological effects .

Medicine: this compound has potential therapeutic applications, including its use as a low-calorie sweetener with beneficial health effects .

Industry: In the industrial sector, this compound is used in the production of rare sugars and their derivatives, which have applications in food and pharmaceutical industries .

Comparison with Similar Compounds

    D-galactose: D-[2-13C]talose is a C-2 epimer of D-galactose.

    D-allose: Another rare sugar with similar applications and physiological effects.

    D-tagatose: A precursor in the synthesis of this compound

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in NMR studies and metabolic research . Its rare occurrence in nature and potential therapeutic benefits further distinguish it from other similar compounds.

Biological Activity

D-[2-13C]talose is a stable isotope-labeled form of D-talose, a rare sugar that has garnered attention in biological and medicinal research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its metabolic pathways, interactions with enzymes, and potential therapeutic uses.

Overview of this compound

D-talose is an epimer of D-galactose, differing at the C-2 position. The incorporation of the stable isotope carbon-13 into the talose molecule allows for advanced tracing techniques in metabolic studies, particularly in understanding sugar metabolism and enzyme interactions.

Target of Action

This compound is used extensively as a tracer in metabolic studies. It interacts with various enzymes, particularly those involved in carbohydrate metabolism, such as cellobiose 2-epimerase. This enzyme facilitates the conversion of D-galactose to D-talose through a series of biochemical reactions that involve the formation of a Mo-sugar complex, influencing carbon shifts within the molecule.

Biochemical Pathways

Research indicates that this compound plays a role in the metabolism of organisms like Daphnia magna, where it may affect growth and development. Its metabolic pathway involves interactions with several enzymes, leading to various biochemical products.

Cellular Effects

Studies have suggested that this compound exhibits growth inhibitory effects on certain organisms, including the nematode Caenorhabditis elegans. This inhibition may be linked to its structural similarity to other sugars that influence metabolic pathways crucial for growth and reproduction.

Research Applications

This compound has several applications in scientific research:

  • Metabolic Studies : It is used to investigate the metabolic processes of rare sugars and their physiological effects.
  • Enzyme Characterization : The compound serves as a substrate for identifying and characterizing ribose-5-phosphate isomerase enzymes.
  • Medical Research : Potential therapeutic applications include its use as a low-calorie sweetener with beneficial health effects.

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions:

Reaction TypeCommon ReagentsMajor Products
OxidationNitric acidAldonic acids
ReductionSodium borohydrideAlditols
SubstitutionHalogensAlkylated products

These reactions highlight the compound's versatility in synthetic chemistry and its potential for producing valuable derivatives.

Study on Enzymatic Conversion

One significant study demonstrated the enzymatic conversion of D-tagatose to D-talose using L-ribose isomerase from Cellulomonas parahominis. The reaction was conducted under controlled conditions (10% D-tagatose at 40°C), yielding approximately 7.30% D-talose. This finding underscores the importance of enzyme specificity and reaction conditions in synthesizing rare sugars.

Molybdenum-Catalyzed Epimerization

Another innovative approach involved using molybdenum oxide as a catalyst to epimerize D-galactose into D-talose. This method achieved a yield of up to 25% under mild conditions (120°C for 30 minutes), demonstrating a sustainable route for producing this rare sugar for food and pharmaceutical applications .

Properties

IUPAC Name

(3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-IWCPBKJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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